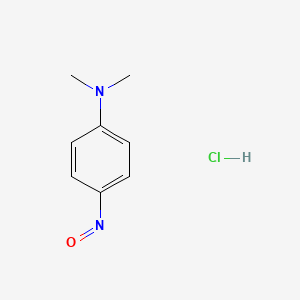

N,N-Dimethyl-4-nitrosoanilinium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Dimethyl-4-nitrosoanilinium chloride is a chemical compound with the molecular formula C8H11ClN2O. It is also known by other names such as N,N-Dimethyl-4-nitrosoaniline hydrochloride. This compound is characterized by the presence of a nitroso group (-NO) attached to the benzene ring, along with two methyl groups attached to the nitrogen atom of the amine group. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-nitrosoanilinium chloride typically involves the nitrosation of N,N-dimethylaniline. One common method involves the reaction of N,N-dimethylaniline with nitrous acid (HNO2) under acidic conditions. The reaction can be represented as follows:

N,N-Dimethylaniline+HNO2→N,N-Dimethyl-4-nitrosoaniline+H2O

The resulting N,N-Dimethyl-4-nitrosoaniline is then treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free conditions has also been reported to be an efficient method for synthesizing N-nitroso compounds .

Analyse Des Réactions Chimiques

Stability and Reactivity Profile

The compound exhibits specific stability characteristics:

-

Incompatibilities : Reacts violently with acetic anhydride and is incompatible with strong oxidizing/reducing agents .

-

Fire Hazard : Flammable; may ignite on contact with moist air or re-ignite after extinguishing .

-

Thermal Stability : Decomposes upon heating, with the base form melting at 85–87°C .

| Reactivity Data | Observation |

|---|---|

| Acetic Anhydride | Delayed violent reaction |

| Strong Acids/Redox Agents | Rapid decomposition |

| Air Exposure | Susceptible to spontaneous combustion |

Coupling Reactions

The hydrochloride salt dissociates in solution to release the nitroso compound (N,N-dimethyl-4-nitrosoaniline), which acts as a coupling agent in azo dye synthesis. For example:

-

Methyl Orange Synthesis : The nitroso compound reacts with sulfanilic acid under basic conditions (pH ~7) to form the azo dye methyl orange .

-

Polymer Chemistry : Participates in polymer formulations to enhance color stability and resistance to degradation .

Photooxidation and Reactivity with Dienes

The nitroso compound reacts with dienes (e.g., cyclopentadienes) under specific conditions:

-

Microwave-Assisted Reactions : Heating with dienes at 60°C for 7 hours yields arylimino derivatives .

-

Flash Photolysis : Under UV irradiation, yields products such as (5Z)-5-((4-dimethylamino)phenylamino)methylene derivatives .

| Reaction Type | Conditions | Product Examples |

|---|---|---|

| Coupling Reaction | Basic pH, NaOH addition | Methyl orange |

| Photooxidation | UV irradiation, hexane solvent | Arylimino derivatives |

Applications De Recherche Scientifique

Biochemical Applications

Detection of Singlet Oxygen:

N,N-Dimethyl-4-nitrosoaniline is utilized in biochemical assays to detect singlet oxygen formation. In this application, it reacts with imidazole, leading to a bleaching effect that can be quantified by measuring the reduction in absorption at 438 nm. This method is valuable for studying oxidative stress in biological systems .

Histology and Hematology Stains:

The compound serves as a histological stain, aiding in the visualization of cellular components under a microscope. Its properties make it suitable for use in hematology to differentiate between various cell types based on their oxidative states .

Organic Synthesis

Oxidation Reactions:

N,N-Dimethyl-4-nitrosoaniline plays a critical role as a reagent in various oxidation reactions. For instance, it has been employed in Kröhnke oxidation processes, where it acts as an oxidizing agent in the presence of pyridine and other reagents to yield complex organic compounds .

Table 1: Oxidation Reactions Involving N,N-Dimethyl-4-nitrosoaniline

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Kröhnke Oxidation | Pyridine + H3O+ | 50 |

| Modified Sommelet Oxidation | Urotropin + NaDS + La(OTf)2 (cat.) + H2O | 65 |

| Manganese Dioxide Oxidation | MnO2 in CHCl3, reflux for 10 h | 35 |

| Kornblum Oxidation | DMSO + NaHCO3 at 150°C for 8 h | 53 |

This table summarizes key oxidation reactions where N,N-dimethyl-4-nitrosoaniline is used as a reagent, highlighting the conditions and yields achieved .

Industrial Applications

Vulcanization Accelerator:

In the rubber industry, N,N-dimethyl-4-nitrosoaniline acts as an accelerator during the vulcanization process. This application enhances the elasticity and durability of rubber products, making it essential for manufacturing tires and other rubber goods .

Textile Printing:

The compound is also utilized in textile printing processes. It serves as an intermediate that aids in dye fixation and enhances color fastness on fabrics .

Case Studies

Case Study 1: Singlet Oxygen Detection

A study demonstrated the effectiveness of N,N-dimethyl-4-nitrosoaniline in detecting singlet oxygen within cellular environments. The researchers observed significant bleaching of the compound when exposed to reactive oxygen species, confirming its utility as a sensitive indicator for oxidative stress analysis.

Case Study 2: Organic Synthesis Efficiency

In another investigation focusing on organic synthesis, researchers employed N,N-dimethyl-4-nitrosoaniline in multiple oxidation pathways. The study highlighted its versatility and efficiency in producing desired organic compounds with varying yields depending on the reaction conditions.

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-4-nitrosoanilinium chloride involves its interaction with nucleophiles and electrophiles. The nitroso group is highly reactive and can participate in various chemical reactions, including nitroso-ene reactions and nitroso-Diels-Alder reactions. These reactions involve the formation of intermediates that can further react to form the final products .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenamine, N,N-dimethyl-4-nitro-: This compound has a nitro group (-NO2) instead of a nitroso group (-NO).

Benzenamine, N,4-dimethyl-: This compound lacks the nitroso group and has only one methyl group attached to the nitrogen atom.

Uniqueness

N,N-Dimethyl-4-nitrosoanilinium chloride is unique due to the presence of the nitroso group, which imparts distinct reactivity and chemical properties. The nitroso group allows the compound to participate in specific reactions that are not possible with similar compounds lacking this functional group .

Propriétés

Numéro CAS |

42344-05-8 |

|---|---|

Formule moléculaire |

C8H11ClN2O |

Poids moléculaire |

186.64 g/mol |

Nom IUPAC |

dimethyl-(4-nitrosophenyl)azanium;chloride |

InChI |

InChI=1S/C8H10N2O.ClH/c1-10(2)8-5-3-7(9-11)4-6-8;/h3-6H,1-2H3;1H |

Clé InChI |

TVFXOIYPLHTRQR-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=O.Cl |

SMILES canonique |

C[NH+](C)C1=CC=C(C=C1)N=O.[Cl-] |

Key on ui other cas no. |

42344-05-8 |

Numéros CAS associés |

138-89-6 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.